1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide
Description
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group and a dimethylphenyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO2S/c1-11-7-8-12(2)14(9-11)13(3)20-23(21,22)10-15-16(18)5-4-6-17(15)19/h4-9,13,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRHQVUGJSDQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring to obtain the 2-chloro-6-fluorophenyl intermediate.
Formation of the dimethylphenyl intermediate: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups at the 2 and 5 positions.
Coupling of intermediates: The final step involves the coupling of the two intermediates through a sulfonamide linkage, typically using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common industrial methods include:
Batch processing: This method involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous flow processing: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Reaction conditions typically involve acidic or basic environments.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and electrophiles such as alkyl halides. Reaction conditions typically involve polar solvents and moderate temperatures.
Major Products Formed
Oxidation: The major products formed from oxidation reactions may include sulfoxides and sulfones.
Reduction: The major products formed from reduction reactions may include amines and alcohols.
Substitution: The major products formed from substitution reactions may include substituted sulfonamides and phenyl derivatives.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide has various scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: This compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating receptor activity: The compound may interact with cell surface receptors, altering their activity and downstream signaling pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide: This compound has a similar structure but with dimethyl groups at the 2 and 4 positions.
1-(2-chloro-6-fluorophenyl)-N-[1-(2,3-dimethylphenyl)ethyl]methanesulfonamide: This compound has a similar structure but with dimethyl groups at the 2 and 3 positions.
Uniqueness
1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide is unique due to the specific positioning of the chloro, fluoro, and dimethyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups may enhance its stability, reactivity, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
